molecular formula C12H14BrF2N B1408875 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine CAS No. 1704069-61-3

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Cat. No.: B1408875
CAS No.: 1704069-61-3
M. Wt: 290.15 g/mol
InChI Key: MHYQLGIVGHWKGU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine is a chemical building block of interest in pharmaceutical research and development. The 4-bromo-2,3-difluorophenyl moiety is a common scaffold in medicinal chemistry, often used to optimize the physical and biological properties of drug candidates . The structural motif suggests potential application as an intermediate in the synthesis of more complex molecules, particularly for creating novel compounds for biological screening . Piperidine derivatives are widely utilized in organic synthesis, and related compounds, such as 4-methylpiperidine, are known for their utility in peptide synthesis as a reagent for Fmoc group removal . This combination of a substituted phenyl ring with a piperidine group makes it a valuable scaffold for researchers working in drug discovery, especially in the design of receptor ligands and enzyme inhibitors. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c1-8-4-6-16(7-5-8)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYQLGIVGHWKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of N-phenylpiperidine

  • Raw Materials: Bromobenzene, piperidine, potassium tert-butoxide (or sodium tert-amylate), sulfolane.
  • Reaction Conditions: The mixture of bromobenzene, piperidine, and alkali is heated to a temperature range of 150–180°C.
  • Reaction Mechanism: The alkali deprotonates piperidine, facilitating nucleophilic attack on bromobenzene, displacing bromide, and forming N-phenylpiperidine.
  • Molar Ratios: Bromobenzene to piperidine at 1:1.0–1.1, with alkali in excess (1.5–2.0 molar equivalents).
  • Notes: Sulfolane acts as a high-boiling solvent, ensuring efficient heat transfer and reaction stability.

Step 2: Bromination to form 1-(4-bromo-phenyl)-piperidine

  • Raw Materials: N-phenylpiperidine, N-bromosuccinimide (NBS) or dibromohydantoin, acetonitrile or dichloromethane.
  • Reaction Conditions: The bromination occurs at 15–40°C with batch addition of brominating reagent.
  • Reaction Mechanism: Electrophilic aromatic substitution introduces bromine at the para-position of the phenyl ring.
  • Additives: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 equivalents) enhances regioselectivity and reaction rate.
  • Purification: The crude product is purified via vacuum distillation or recrystallization, typically using dichloromethane and n-heptane solvents.

Research Findings and Optimization Data

Research indicates that the described synthetic route offers several advantages:

  • Few Reaction Steps: The process involves only two main steps, reducing complexity and potential side reactions.
  • High Yield and Purity: Optimization of molar ratios and reaction temperatures enhances product yield and purity.
  • Raw Material Availability: Bromobenzene and piperidine are commercially accessible, reducing costs and supply chain issues.
  • Safety and Stability: The use of sulfolane and controlled bromination conditions minimizes hazardous by-products and ensures process safety.

Data Table: Reaction Conditions and Yields

Step Reagents Temperature Reaction Time Typical Yield Purification Method
Step 1 Bromobenzene, piperidine, potassium tert-butoxide 150–180°C 4–6 hours 75–85% Recrystallization from ethanol
Step 2 N-phenylpiperidine, NBS, acetonitrile 15–40°C 2–4 hours 80–90% Vacuum distillation or recrystallization

Additional Considerations and Research Insights

  • Reaction Monitoring: TLC and GC-MS are recommended for tracking reaction progress.
  • Side Reactions: Over-bromination or polybromination can be minimized by controlling reagent addition and reaction temperature.
  • Scale-Up Potential: The described method is scalable, with industrial adaptations focusing on continuous flow reactors for improved safety and efficiency.
  • Environmental Impact: Use of benign solvents like acetonitrile and sulfolane, along with efficient purification, reduces environmental footprint.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms.

Scientific Research Applications

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

4-Methylpiperidine Derivatives in Catalytic Dehydrogenation

The provided evidence focuses on 4-methylpiperidine as a liquid organic hydrogen carrier (LOHC) due to its 6.1 wt% hydrogen content. Key catalytic performance metrics for its dehydrogenation are summarized below:

Catalyst Temperature (°C) TOF (h⁻¹) TON (45 hours) Selectivity (P3) Stability Notes
3@Al2O3-uncal 325 2500 91,000 ~60% 25% activity loss after 45 hours
3@Al2O3-cal 350 9200 91,000 ~70% Gradual Ir leaching observed
Pt/C 350 N/A N/A 23.7% conversion Low stability under flow

Key Findings :

  • 3@Al2O3-uncal (a pincer-ligated Ir catalyst) outperforms Pt/C and Pd/C systems in both activity and stability due to dual anchoring groups that reduce Ir leaching .
  • Higher temperatures (350°C) favor complete dehydrogenation to 4-methylpyridine (P3), while lower temperatures (325°C) favor intermediate products (P1/P2) .
  • The bromo and difluorophenyl substituents in the target compound may alter dehydrogenation kinetics by increasing steric hindrance or electron-withdrawing effects compared to simpler 4-methylpiperidine.

Piperazine Derivatives

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine (CAS 1704096-45-6) is a structurally related piperazine derivative (two nitrogen atoms in the ring). Physical properties include:

  • Molecular Weight : 291.135 g/mol
  • Density : 1.5±0.1 g/cm³
  • Boiling Point : 334.4±42.0°C

Comparison with Piperidine Derivatives :

  • Piperazines generally exhibit higher polarity and basicity than piperidines, influencing solubility and catalyst interactions.
  • Piperidines are more conformationally flexible, which may enhance catalytic dehydrogenation rates compared to rigid piperazine systems .

Fluorinated and Brominated Analogs

lists fluorinated piperidine derivatives, such as 4-(4-fluorophenyl)piperidine, which share electronic similarities with the target compound. Bromine substituents, as in the target compound, may introduce steric bulk, slowing reaction kinetics but improving selectivity .

Biological Activity

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrF2N, with a molecular weight of approximately 290.15 g/mol. The compound features a piperidine ring, which is known for its versatility in biological applications, and a substituted phenyl group that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of bromine and fluorine atoms contributes to its binding affinity and reactivity. The compound may influence various signaling pathways by modulating the activity of enzymes or receptors involved in cellular processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : The compound has shown effectiveness against HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines.
  • Mechanism : It appears to induce apoptosis through the activation of specific pathways related to cell cycle regulation and apoptosis induction.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties . The structural characteristics allow it to interact with bacterial membranes or essential enzymes, potentially leading to bacterial cell death.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Research has shown that the compound can inhibit key enzymes involved in cancer progression. For instance, it demonstrated IC50 values comparable to established anticancer agents.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR reveal that modifications on the phenyl ring significantly affect biological activity. Compounds with similar structures have been synthesized and tested for enhanced efficacy.
  • Therapeutic Applications : Ongoing research is evaluating its potential as a lead compound for drug development targeting various diseases beyond cancer, including neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValuesMechanism
This compoundAnticancerVaries by cell lineApoptosis induction
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidineAntimicrobialNot specifiedMembrane disruption
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazineAnticancer & AntimicrobialNot specifiedEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 2
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1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

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